molecular formula C14H18O2 B095403 Methyl 1-phenylcyclohexane-1-carboxylate CAS No. 17380-78-8

Methyl 1-phenylcyclohexane-1-carboxylate

Cat. No. B095403
CAS RN: 17380-78-8
M. Wt: 218.29 g/mol
InChI Key: SGCPKFJYODXFOZ-UHFFFAOYSA-N
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Description

Methyl 1-phenylcyclohexane-1-carboxylate, also known as Methyl dihydrojasmonate (MDJ), is a synthetic compound that belongs to the class of cyclohexane carboxylates. MDJ is widely used in the fragrance industry due to its floral and fruity odor. However, recent scientific research has shown that MDJ has potential applications in various fields, including medicine, agriculture, and cosmetics.

Scientific Research Applications

MDJ has been studied for its potential applications in various fields. In the medical field, MDJ has been shown to have anti-inflammatory and anti-cancer properties. It has been reported that MDJ inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. MDJ has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In the agricultural field, MDJ has been studied for its potential as a plant growth regulator. It has been reported that MDJ can increase the yield of crops and improve their quality. MDJ has also been shown to increase the resistance of plants to environmental stressors such as drought and heat.
In the cosmetic industry, MDJ has been used as a fragrance ingredient due to its floral and fruity odor. However, recent studies have shown that MDJ has potential as an anti-aging agent. It has been reported that MDJ can increase the production of collagen and elastin, which are proteins that are essential for skin elasticity and firmness.

Mechanism of Action

The mechanism of action of MDJ is not fully understood. However, it has been reported that MDJ acts on various cellular pathways, including the NF-κB pathway and the PI3K/Akt pathway. MDJ has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. MDJ has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MDJ has been shown to have various biochemical and physiological effects. In vitro studies have shown that MDJ inhibits the growth of cancer cells and induces apoptosis in cancer cells. MDJ has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that MDJ can increase the yield of crops and improve their quality. MDJ has also been shown to increase the resistance of plants to environmental stressors such as drought and heat.

Advantages and Limitations for Lab Experiments

MDJ has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MDJ is also relatively inexpensive compared to other compounds with similar properties. However, there are some limitations to using MDJ in lab experiments. MDJ is a synthetic compound that may not be found in nature, which may limit its applicability in certain fields. Additionally, the mechanism of action of MDJ is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the research of MDJ. In the medical field, MDJ could be further studied for its potential as an anti-cancer and anti-inflammatory agent. In the agricultural field, MDJ could be further studied for its potential as a plant growth regulator and stress protectant. In the cosmetic industry, MDJ could be further studied for its potential as an anti-aging agent. Additionally, the mechanism of action of MDJ could be further elucidated to better understand its potential applications.

properties

CAS RN

17380-78-8

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

methyl 1-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C14H18O2/c1-16-13(15)14(10-6-3-7-11-14)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3

InChI Key

SGCPKFJYODXFOZ-UHFFFAOYSA-N

SMILES

COC(=O)C1(CCCCC1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1(CCCCC1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared (1.91 g, 8.76 mmol, 89%) from the product of Step A (2.00 g, 9.8 mmol) following the procedure for synthesis of methyl-1-cyclopentanecarboxylate as set forth in Step A, Example 1. The product of this step was homogeneous by TLC (ether:C2Cl2, 2:1) and used in the next step without further purification. CIMS 219 m/z (M+1).
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